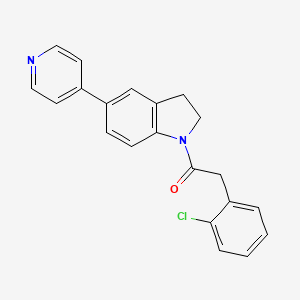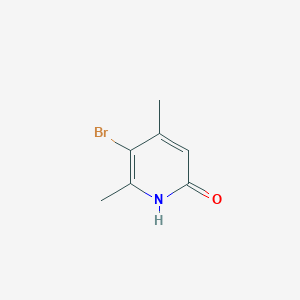
5-Bromo-4,6-dimethylpyridin-2(1H)-one
概要
説明
5-Bromo-4,6-dimethylpyridin-2(1H)-one is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 5-Bromo-4,6-dimethylpyridin-2(1H)-one involves the use of silver carbonate in dichloromethane under an inert atmosphere . The reaction mixture is stirred overnight at room temperature. The solids are then collected by filtration and the filtrate is concentrated under vacuum .Molecular Structure Analysis
The molecular structure of 5-Bromo-4,6-dimethylpyridin-2(1H)-one consists of a pyridine ring which is a six-membered aromatic heterocycle with one nitrogen atom. The ring is substituted at the 5-position with a bromine atom and at the 4 and 6 positions with methyl groups. The 2-position of the ring carries a carbonyl group .Physical And Chemical Properties Analysis
5-Bromo-4,6-dimethylpyridin-2(1H)-one is a compound with a molecular weight of 202.05 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature . The boiling point of the compound is not specified .科学的研究の応用
Synthesis and Structure Studies
- 5-Bromo-4,6-dimethylpyridin-2(1H)-one has been involved in the synthesis of various derivatives and structures. For instance, it has been used in the synthesis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3-dioxan-5-yl}pyridinium ylide, offering a new route to Meldrum’s Acid Derivatives (Kuhn, Al-Sheikh, & Steimann, 2003).
Extraction and Separation Processes
- It is used in the efficient extraction and selective separation of UO22+ and Th4+ in pyridinium-based ionic liquids. This process is significant for handling high-level waste solutions from research reactors and fast breeder reactors (Pandey et al., 2020).
Molecular and Crystallographic Analysis
- Its derivatives have been the subject of molecular and crystallographic studies, such as in the case of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which provides insights into intermolecular interactions and molecular structures (Barakat et al., 2017).
Spectroscopic and Density Functional Theory Studies
- Spectroscopic characterization and density functional theory studies have been carried out on related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, contributing to the understanding of their molecular properties (Vural & Kara, 2017).
Catalytic and Biochemical Applications
- It has also found application in the synthesis of ruthenium(III) complexes and their subsequent use in biochemical studies, such as minimal cytotoxic activity testing and DNA binding affinity research (Omondi et al., 2018).
Safety And Hazards
The compound is classified as dangerous with hazard statements indicating that it is harmful if swallowed (H302) and causes serious eye damage (H318) . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), to wash thoroughly after handling (P264), and to wear protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
5-bromo-4,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(10)9-5(2)7(4)8/h3H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWLNPIBWWXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,6-dimethylpyridin-2(1H)-one | |
Synthesis routes and methods
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-((2-chlorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656047.png)
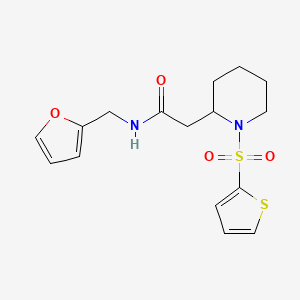
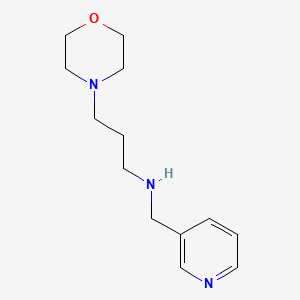
![2-ethoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2656052.png)
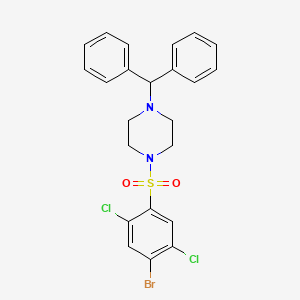
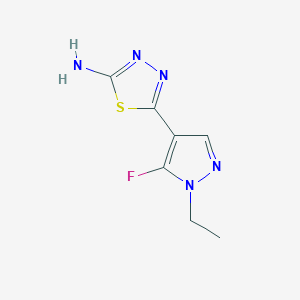
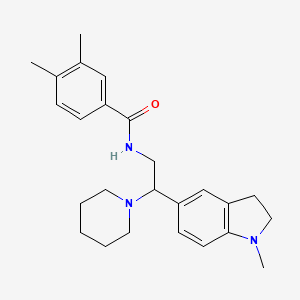
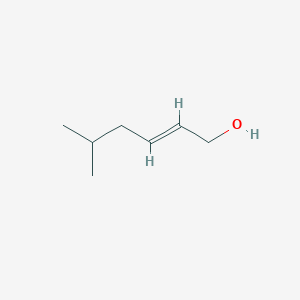
![1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2656062.png)
![N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2656063.png)
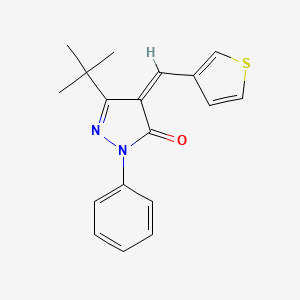
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)
![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)
